A Technical Guide to 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine: A Key Building Block in Modern Drug Discovery
A Technical Guide to 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility have established it as a privileged scaffold in the development of a wide range of therapeutic agents. Compounds incorporating this framework have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. This guide provides a detailed technical overview of a key derivative, 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine, focusing on its properties, synthesis, reactivity, and applications, particularly in the burgeoning field of targeted protein degradation.
Core Compound Identification
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Systematic Name: 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine
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CAS Number: 1053656-45-3[1]
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Molecular Formula: C₇H₄ClN₃O₂[1]
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Molecular Weight: 197.58 g/mol [2]
Physicochemical and Predicted Properties
| Property | Value/Information | Source |
| Purity | Typically available at ≥95% | [1] |
| Appearance | Solid (predicted) | |
| Density (Predicted) | 1.66 g/cm³ | [3] |
| pKa (Predicted) | -3.30 ± 0.30 | [3] |
| Storage | Store at room temperature in a cool, dry, and well-ventilated area. | [1][3] |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. |
Synthesis and Chemical Reactivity
A definitive, peer-reviewed synthesis protocol for 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine is not prominently published, suggesting it is likely synthesized by specialty chemical suppliers and utilized as a readily available building block. The general synthesis of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through various methods, including intramolecular cyclization and condensation reactions.
The reactivity of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine is primarily dictated by the presence of the chloro and nitro groups on the aromatic core. The electron-withdrawing nature of the pyrazine ring and the nitro group activates the chloro-substituted position towards nucleophilic aromatic substitution (SₙAr).
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr) on 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine.
This reactivity is fundamental to its application as a building block, allowing for the facile introduction of various functionalities by displacing the chloride with a suitable nucleophile, such as an amine or thiol. This is a crucial step in the construction of more complex molecules like PROTACs.
Applications in Drug Discovery and Development
The primary application of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine in contemporary drug discovery is as a key intermediate in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).
Role as a Building Block in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
1-Chloro-7-nitropyrrolo[1,2-a]pyrazine serves as a versatile scaffold for the synthesis of the target-binding ligand or the linker-E3 ligase ligand portion of the PROTAC. The chloro group allows for covalent attachment to a linker or another part of the PROTAC molecule via an SₙAr reaction.
Caption: Conceptual workflow for the use of 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine in PROTAC synthesis.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine is not widely available. However, based on the known hazards of related chloro- and nitro-aromatic compounds, the following precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid contact with skin and eyes. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
1-Chloro-7-nitropyrrolo[1,2-a]pyrazine is a valuable and versatile building block in modern medicinal chemistry. Its activated chemical handle for nucleophilic substitution makes it particularly well-suited for the synthesis of complex molecules, most notably in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the strategic use of such well-designed chemical scaffolds will undoubtedly play a pivotal role in the development of next-generation medicines.
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